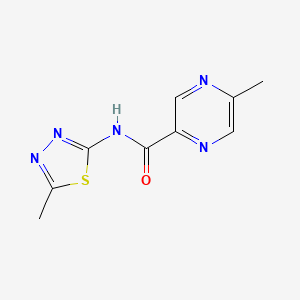
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
準備方法
The synthesis of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
化学反応の分析
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can be compared with other thiadiazole derivatives such as:
5-methyl-1,3,4-thiadiazole-2-thiol: Known for its pharmaceutical applications and used as an intermediate in the synthesis of various drugs.
2-amino-5-methyl-1,3,4-thiadiazole: Used in the synthesis of compounds with cytotoxic activities and as an intermediate in the development of antitubercular agents.
特性
分子式 |
C9H9N5OS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC名 |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-5-3-11-7(4-10-5)8(15)12-9-14-13-6(2)16-9/h3-4H,1-2H3,(H,12,14,15) |
InChIキー |
JYUXZTKVCXSARW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
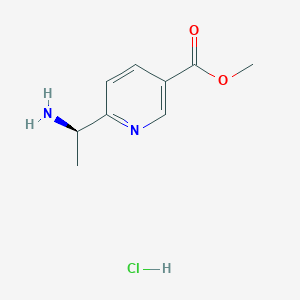

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
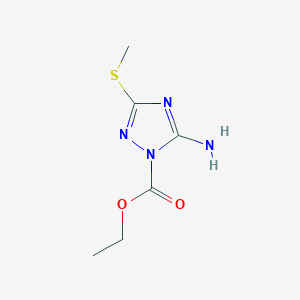
![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
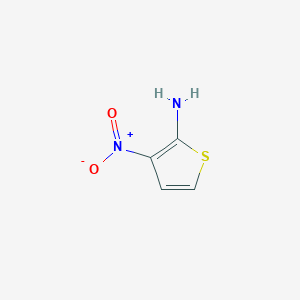
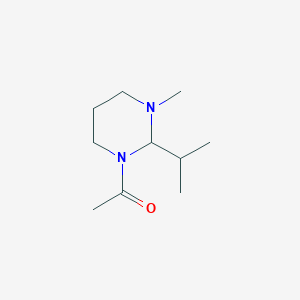
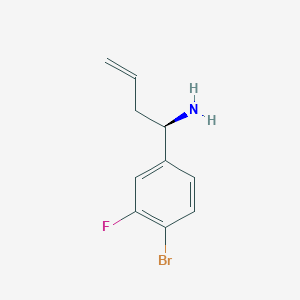
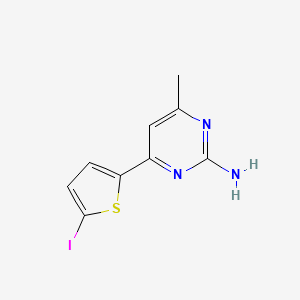

![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)

